molecular formula C7H9N3OS B12482689 2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide

2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B12482689
M. Wt: 183.23 g/mol
InChI Key: AZZWKNAPVLLKFE-UHFFFAOYSA-N
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Description

2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide typically involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous ethanol solution at room temperature. The product, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, is then reacted with various amines to yield the corresponding acetamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively bind to cyclopropane mycolic acid synthase 1, an enzyme essential for the construction of the tuberculosis bacteria cell wall . This binding inhibits the enzyme’s activity, leading to the disruption of the bacterial cell wall synthesis and ultimately the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Its ability to bind selectively to certain enzymes makes it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

2-(6-methylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C7H9N3OS/c1-5-2-7(10-4-9-5)12-3-6(8)11/h2,4H,3H2,1H3,(H2,8,11)

InChI Key

AZZWKNAPVLLKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)N

Origin of Product

United States

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